molecular formula C18H22N6O B455804 3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide CAS No. 438220-62-3

3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide

Cat. No.: B455804
CAS No.: 438220-62-3
M. Wt: 338.4g/mol
InChI Key: VYAWWKGMLLNKPT-UHFFFAOYSA-N
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Description

3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide is a chemical compound with the molecular formula C18H22N6O and a molecular weight of 338.41 g/mol . This compound is characterized by the presence of an adamantane core, a tetrazole ring, and a carbohydrazide group, making it a unique and versatile molecule in various fields of research and industry.

Preparation Methods

The synthesis of 3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of functionalized derivatives.

Scientific Research Applications

3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The tetrazole ring and carbohydrazide group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide can be compared with other similar compounds, such as:

    3-(5-Phenyltetrazol-2-yl)adamantane-1-carboxylic acid: This compound lacks the carbohydrazide group, which may result in different chemical and biological properties.

    3-(5-Phenyltetrazol-2-yl)adamantane-1-methyl ester:

The uniqueness of this compound lies in its combination of the adamantane core, tetrazole ring, and carbohydrazide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-phenyltetrazol-2-yl)adamantane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c19-20-16(25)17-7-12-6-13(8-17)10-18(9-12,11-17)24-22-15(21-23-24)14-4-2-1-3-5-14/h1-5,12-13H,6-11,19H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAWWKGMLLNKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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